N-(3-(isoxazol-4-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .
Synthesis Analysis
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific isoxazole derivative would depend on its exact structure and the groups substituted on the isoxazole ring .Scientific Research Applications
Antitumor Properties
Research has shown that certain compounds with similar structures to N-(3-(isoxazol-4-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exhibit antitumor activities. For example, compounds have been found to possess curative activity against leukemia, suggesting potential as broad-spectrum antitumor agents (M. Stevens et al., 1984). Additionally, novel N-phenyl-5-carboxamidyl isoxazoles have been investigated for their anticancer activity, showing promising results against colon cancer by inhibiting key signaling pathways (J. Shaw et al., 2012).
Antimicrobial and Antifungal Effects
Several synthesized compounds related to the chemical structure of interest have demonstrated moderate to good activities against various bacterial and fungal strains. These findings indicate their potential as antimicrobial agents, contributing to the development of new treatments for infections (Rahul P. Jadhav et al., 2017).
Anti-Influenza Virus Activity
Some compounds synthesized from similar frameworks have shown remarkable antiavian influenza virus activity. This highlights the potential of these chemical structures in developing antiviral drugs, particularly those targeting influenza strains (A. Hebishy et al., 2020).
Inhibition of Enzymes Involved in Disease Processes
Isoxazole-containing sulfonamides have been synthesized and demonstrated potent inhibition of carbonic anhydrase II and VII, enzymes involved in various physiological and pathological processes. Such inhibitors have potential therapeutic applications in treating diseases like glaucoma and neuropathic pain (C. Altug et al., 2017).
Safety and Hazards
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Mechanism of Action
Target of Action
Isoxazole derivatives have been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . These activities suggest that the compound may interact with a variety of targets, depending on the specific functional groups present.
Mode of Action
For example, some isoxazole derivatives act as antagonists at various receptors, inhibiting receptor activation and leading to the formation of inactive complexes . The presence of the labile N–O bond in the isoxazole ring allows for the cleavage and formation of various 1,3-bifunctional derivatives of carbonyl compounds .
Biochemical Pathways
These could potentially include pathways related to inflammation, cancer progression, microbial growth, viral replication, neuronal signaling, mood regulation, and immune response .
Pharmacokinetics
For example, the isoxazole ring’s labile N–O bond could potentially affect the compound’s metabolic stability .
Result of Action
These could potentially include the inhibition of receptor activation, the modulation of signal transduction pathways, the alteration of gene expression, and the induction of cell death .
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-15(16-8-4-5-12-9-18-22-11-12)14-10-17-20(19-14)13-6-2-1-3-7-13/h1-3,6-7,9-11H,4-5,8H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBKZMCDKISNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCCC3=CON=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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